Methallyl-cyclohexylamine
Description
Methallyl-cyclohexylamine (systematic name: N-(2-methylallyl)cyclohexanamine) is a cyclohexylamine derivative characterized by a methallyl group (–CH2–C(CH3)=CH2) attached to the cyclohexylamine backbone. Cyclohexylamine derivatives are widely explored in medicinal and industrial chemistry due to their versatility in modifying lipophilicity, bioavailability, and receptor interactions .
Properties
CAS No. |
55611-45-5 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-(2-methylprop-2-enyl)cyclohexanamine |
InChI |
InChI=1S/C10H19N/c1-9(2)8-11-10-6-4-3-5-7-10/h10-11H,1,3-8H2,2H3 |
InChI Key |
QCLTYLZFKMVHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclohexylamine Derivatives
The following table compares Methallyl-cyclohexylamine with structurally or functionally related compounds, based on evidence from analogs:
Structural and Functional Insights
- Aryl substituents (e.g., in Methoxmetamine) enhance aromatic interactions with CNS targets but reduce metabolic stability due to cytochrome P450 oxidation . Diamine structures (e.g., 4,4'-methylenebis(cyclohexylamine)) exhibit higher rigidity and industrial utility but pose greater health risks (e.g., respiratory toxicity) .
Synthetic Pathways :
- Cyclohexylamine derivatives are typically synthesized via alkylation or reductive amination (e.g., N-Methylcyclohexylamine via methyl iodide reaction) . This compound could hypothetically be synthesized using methallyl chloride under similar conditions.
- Purity validation methods (e.g., TLC, FTIR, NMR) for cyclohexylamine derivatives are standardized, as seen in ministerial guidelines .
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